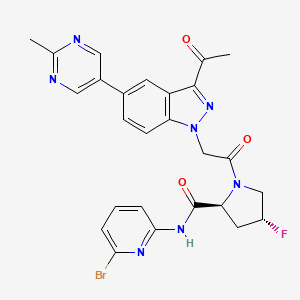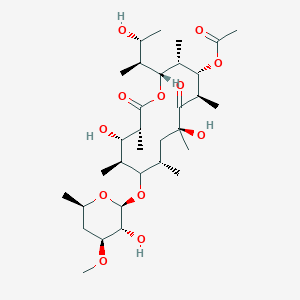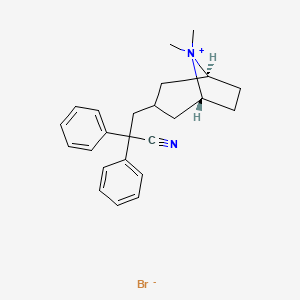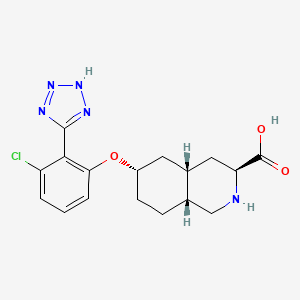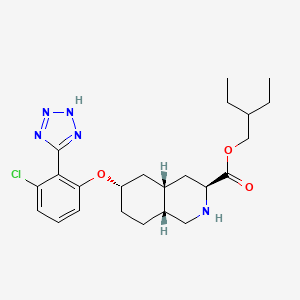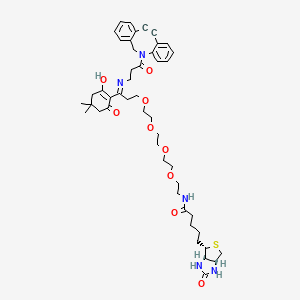
Dde Biotin-PEG4-DBCO
説明
Dde Biotin-PEG4-DBCO is a PEG-based PROTAC linker . It is a cleavable reagent for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry . The hydrophilic spacer arm improves the solubility of the labeled molecules in aqueous media . The Dde protecting group allows efficient release of captured biotinylated molecules from streptavidin under mild conditions with hydrazine .
Synthesis Analysis
This compound is useful for introducing a biotin moiety to alkyne-containing biomolecules using Click Chemistry . The hydrophilic spacer arm improves the solubility of the labeled molecules in aqueous media .Molecular Structure Analysis
The molecular weight of this compound is 872.08 g/mol . The molecular formula is C47H61N5O9S . It contains a total of 128 bonds, including 67 non-H bonds, 19 multiple bonds, 24 rotatable bonds, 6 double bonds, 1 triple bond, and 12 aromatic bonds .Chemical Reactions Analysis
This compound is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The exact mass of this compound is 871.42 . The elemental analysis shows that it contains C (64.73%), H (7.05%), N (8.03%), O (16.51%), and S (3.68%) .科学的研究の応用
銅フリークリックケミストリー
Dde Biotin-PEG4-DBCOは、銅フリークリックケミストリー反応に使用されます {svg_1} {svg_2} {svg_3} {svg_4}. これは、安定したトリアゾール結合をもたらすために、Cu(I)触媒を必要とせずに、アジド官能基化化合物または生体分子と反応します {svg_5} {svg_6} {svg_7} {svg_8}.
アジド標識生体分子のビオチン化
この化合物は、歪み促進アルキン-アジドクリックケミストリー(SPAAC)反応を介して、アジド標識生体分子にビオチン部分を導入するのに適しています {svg_9}.
標的分子の水親和性の向上
This compound中の親水性PEG4リンカーは、標的分子の水親和性を高めることにより、標識プロセス中の凝集や沈殿を低減または排除します {svg_10} {svg_11}.
検出効率の向上
PEG4リンカーは、ビオチン部分のアクセシビリティを高め、蛍光またはHRP標識ストレプトアビジンまたはストレプトアビジンアガロースによる親和性精製を介したビオチン化分子の検出効率を向上させます {svg_12}.
生細胞表面グリカンの研究
ビオチン-PEG4-DBCOは、細胞毒性銅触媒の存在が許容されない生細胞表面グリカンの研究において、しばしば選択される試薬です {svg_13}.
PROTACの合成
作用機序
Target of Action
Dde Biotin-PEG4-DBCO is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .
Mode of Action
This compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Biochemical Pathways
The compound operates within the intracellular ubiquitin-proteasome system . PROTACs, which this compound helps form, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By exploiting this system, PROTACs selectively degrade target proteins .
Pharmacokinetics
The hydrophilic spacer arm of this compound improves the solubility of the labeled molecules in aqueous media . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This is achieved through the formation of PROTAC molecules, which exploit the ubiquitin-proteasome system within cells .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is most efficient when first dissolved in a water miscible organic solvent and then diluted in aqueous reaction buffer when needed . The compound is also reactive with azide moiety via copper-free Click Chemistry
生化学分析
Biochemical Properties
Dde Biotin-PEG4-DBCO plays a significant role in biochemical reactions. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This property allows it to interact with various enzymes, proteins, and other biomolecules that contain Azide groups .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs . PROTACs are molecules that can induce the degradation of specific proteins within cells . Therefore, this compound can influence cell function by contributing to the degradation of target proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its DBCO group, which can undergo SPAAC with Azide-containing molecules . This reaction allows this compound to bind to these molecules and form a stable triazole . This mechanism is crucial for the synthesis of PROTACs .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the compound. While specific long-term effects on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature, it is known that this compound is stable enough for a few weeks during ordinary shipping and time spent in Customs .
Metabolic Pathways
The metabolic pathways involving this compound are not explicitly described in the available literature. Given its role in the synthesis of PROTACs, it is likely involved in pathways related to protein degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly described in the available literature. Its ability to undergo SPAAC with Azide-containing molecules suggests that it may interact with various transporters or binding proteins that contain Azide groups .
Subcellular Localization
The subcellular localization of this compound is not explicitly described in the available literature. Given its role in the synthesis of PROTACs, it is likely to be found wherever its target proteins are located within the cell .
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H61N5O9S/c1-47(2)29-39(53)44(40(54)30-47)36(48-19-17-43(56)52-31-35-11-4-3-9-33(35)15-16-34-10-5-6-12-38(34)52)18-21-58-23-25-60-27-28-61-26-24-59-22-20-49-42(55)14-8-7-13-41-45-37(32-62-41)50-46(57)51-45/h3-6,9-12,37,41,45,53H,7-8,13-14,17-32H2,1-2H3,(H,49,55)(H2,50,51,57)/t37-,41-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDLFOMKROBSCE-WALFPXMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H61N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


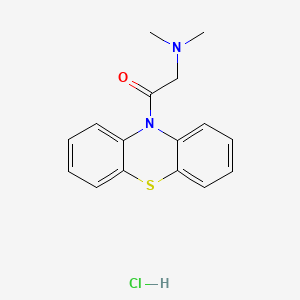
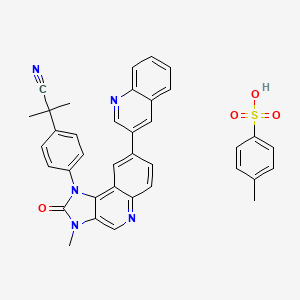
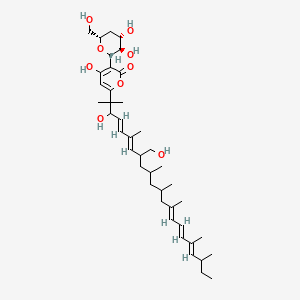
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606929.png)


